

Spectroscopic Profile of 1,2,3,4-Tetrafluorobenzene: A Technical Guide

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Compound of Interest

Compound Name: 1,2,3,4-Tetrafluorobenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **1,2,3,4-tetrafluorobenzene**, a crucial building block in the synthesis of complex fluorinated molecules. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, ^{19}F NMR, IR, and mass spectrometry for **1,2,3,4-tetrafluorobenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.15 - 6.85	m	-	H-5, H-6

^{13}C NMR Data

Chemical Shift (δ) ppm	Assignment
145.5 (dd, J = 242.0, 14.0 Hz)	C-1, C-4
138.9 (t, J = 251.0 Hz)	C-2, C-3
118.4 (t, J = 18.0 Hz)	C-5, C-6

^{19}F NMR Data

Chemical Shift (δ) ppm	Assignment
-138.8	F-1, F-4
-154.2	F-2, F-3

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Assignment
3080	C-H stretch
1630	C=C aromatic stretch
1520	C=C aromatic stretch
1280	C-F stretch
1100	C-F stretch
860	C-H bend (out-of-plane)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Proposed Fragment
150	100	[M] ⁺
131	15	[M-F] ⁺
112	8	[M-2F] ⁺ or [M-F-HF] ⁺
100	5	[C ₅ H ₂ F ₂] ⁺
81	25	[C ₄ H ₂ F] ⁺
75	10	[C ₆ H ₃] ⁺

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

- A solution of **1,2,3,4-tetrafluorobenzene** (approximately 10-20 mg for ¹H and ¹³C NMR, and 5-10 mg for ¹⁹F NMR) is prepared in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.
- The final volume of the solution should be approximately 0.6-0.7 mL.
- The sample is vortexed until the solute is completely dissolved.

Data Acquisition:

- ¹H NMR: Spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ¹³C NMR: Spectra are acquired on the same instrument with a spectral width of 200-250 ppm. Proton decoupling is employed to simplify the spectrum. A longer relaxation delay (5-10 seconds) and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

- ^{19}F NMR: Spectra can be acquired on a spectrometer equipped with a fluorine probe. A spectral width of approximately 50-100 ppm, centered around -145 ppm, is typically used. Proton decoupling is often applied.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid/Liquid Film):

- A small drop of neat **1,2,3,4-tetrafluorobenzene** is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- A second salt plate is carefully placed on top to create a thin liquid film between the plates.
- The plates are mounted in the spectrometer's sample holder.

Data Acquisition:

- A background spectrum of the empty IR beam path is recorded.
- The sample is then placed in the beam path, and the spectrum is acquired.
- Data is typically collected over the range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

- A dilute solution of **1,2,3,4-tetrafluorobenzene** is prepared in a volatile organic solvent (e.g., dichloromethane, hexane). The concentration should be in the low ppm range.

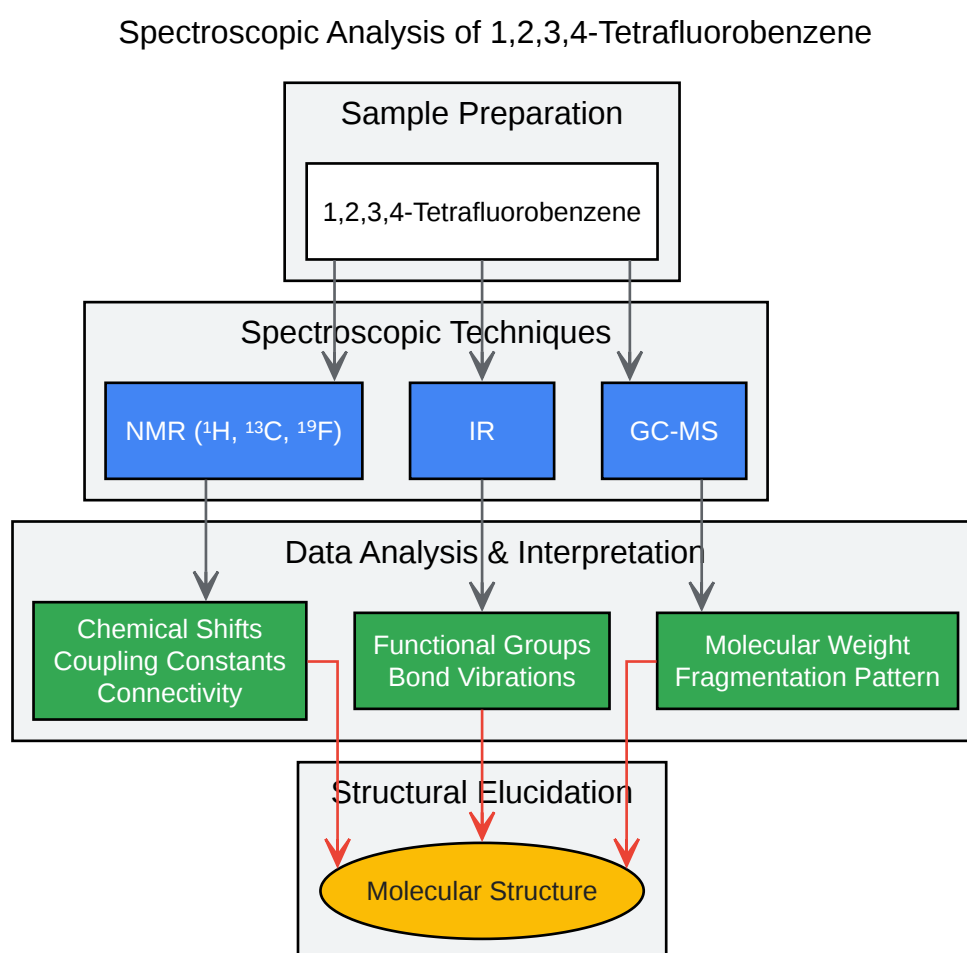
Data Acquisition:

- Gas Chromatography: A capillary column suitable for the separation of aromatic compounds (e.g., DB-5ms) is used. The oven temperature program typically starts at a low temperature (e.g., $50\text{ }^{\circ}\text{C}$) and is ramped up to a higher temperature (e.g., $250\text{ }^{\circ}\text{C}$) to ensure elution of the compound. Helium is commonly used as the carrier gas.

- Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass range is typically scanned from m/z 40 to 300.

Visualization of Spectroscopic Workflow

The following diagram illustrates the workflow for the spectroscopic analysis of **1,2,3,4-tetrafluorobenzene**, highlighting the information obtained from each technique.



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Caption: Workflow of Spectroscopic Analysis.

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